molecular formula C7H19N3 B14146547 N-tert-Butyl-2-hydrazinylpropan-1-amine CAS No. 89036-73-7

N-tert-Butyl-2-hydrazinylpropan-1-amine

Cat. No.: B14146547
CAS No.: 89036-73-7
M. Wt: 145.25 g/mol
InChI Key: OAINVJRXRHFRAW-UHFFFAOYSA-N
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Description

N-tert-Butyl-2-hydrazinylpropan-1-amine is an organic compound that belongs to the class of hydrazines Hydrazines are characterized by the presence of a nitrogen-nitrogen single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-2-hydrazinylpropan-1-amine can be achieved through several methods. One common approach involves the reaction of tert-butylamine with a suitable hydrazine derivative under controlled conditions. The reaction typically requires a catalyst and may be carried out in a solvent-free environment to enhance yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-2-hydrazinylpropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-tert-Butyl-2-oxopropan-1-amine, while reduction can produce different amine derivatives .

Mechanism of Action

The mechanism of action of N-tert-Butyl-2-hydrazinylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific hydrazine structure, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

89036-73-7

Molecular Formula

C7H19N3

Molecular Weight

145.25 g/mol

IUPAC Name

N-(2-hydrazinylpropyl)-2-methylpropan-2-amine

InChI

InChI=1S/C7H19N3/c1-6(10-8)5-9-7(2,3)4/h6,9-10H,5,8H2,1-4H3

InChI Key

OAINVJRXRHFRAW-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(C)(C)C)NN

Origin of Product

United States

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